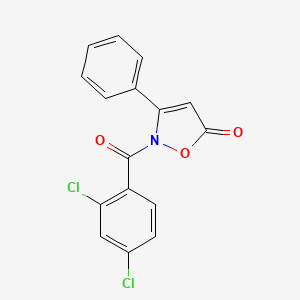
2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone is a chemical compound that belongs to the class of isoxazolones. This compound is characterized by the presence of a dichlorobenzoyl group and a phenyl group attached to an isoxazolone ring. Isoxazolones are known for their diverse biological activities and are used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-phenyl-5(2H)-isoxazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2,4-Dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazolones with different functional groups.
科学研究应用
2-(2,4-Dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat
生物活性
2-(2,4-Dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one, commonly referred to as a derivative of dihydrooxazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests that it may possess significant pharmacological properties, particularly in the realms of anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The molecular formula of this compound is C16H9Cl2NO3 with a molar mass of 334.15 g/mol. Its structure includes a dichlorobenzoyl group and a phenyl group attached to a dihydrooxazole ring, which contributes to its biological properties .
Anti-inflammatory Activity
The anti-inflammatory properties of oxazole derivatives have been well-documented. Compounds similar to 2-(2,4-dichlorobenzoyl)-3-phenyl have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. For example, studies indicate that certain oxazole derivatives can reduce levels of TNF-alpha and IL-6 in macrophage cultures . Such findings suggest that our compound may also exhibit similar anti-inflammatory effects.
Table 2: Anti-inflammatory Effects of Oxazole Derivatives
| Compound Name | Inflammatory Marker | Effect |
|---|---|---|
| Oxazole derivative A | TNF-alpha | Decreased |
| Oxazole derivative B | IL-6 | Decreased |
| 2-(2,4-Dichlorobenzoyl)-3-phenyl | Not directly tested | N/A |
Case Studies
A study conducted on a series of oxazole derivatives revealed their potential as multi-target agents against cancer and inflammation. These derivatives were assessed for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . Although direct data on our compound is sparse, the structural similarities suggest potential efficacy in similar pathways.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound remains limited, related compounds have shown favorable metabolic profiles. For instance, some derivatives exhibited high stability in human liver microsomes with minimal inhibition of cytochrome P450 enzymes (CYPs), indicating low potential for drug-drug interactions .
属性
IUPAC Name |
2-(2,4-dichlorobenzoyl)-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3/c17-11-6-7-12(13(18)8-11)16(21)19-14(9-15(20)22-19)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLRBOFJNIVBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













